N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h3-7,9H,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKCPIBMMSXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been shown to exhibit antibacterial activity.
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been found to exhibit promising activity against staphylococcus aureus.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Pharmacokinetics
The ADME properties and bioavailability of This compound Similar compounds have been reported to show a favourable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit bactericidal activity against staphylococcus aureus.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its mechanisms of action against various diseases.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by the presence of a benzo[d]thiazole moiety and a pyrimidine derivative. The synthesis typically involves multi-step reactions that include the formation of thiazole rings and subsequent coupling with the benzo[d]thiazole unit. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as NMR and IR spectroscopy for structural confirmation.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. A structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance cytotoxicity by improving interactions with cellular targets involved in apoptosis pathways .
Inhibition of Acetylcholinesterase
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds containing similar heterocyclic structures have demonstrated potent AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain.
Anti-inflammatory Activity
In vitro studies have assessed the anti-inflammatory properties of related compounds through their action as cyclooxygenase (COX) inhibitors. The biological assays indicated significant inhibition of COX-2 activity, which is linked to inflammatory processes. The structure of this compound may contribute to its effectiveness as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide. In particular, compounds with thiazole moieties have shown significant efficacy in models of epilepsy. For instance, studies have demonstrated that certain thiazole-integrated compounds exhibit protective effects against seizures induced by maximal electroshock (MES) tests, suggesting their potential as anticonvulsants .
Case Study:
A specific derivative was tested and displayed a median effective dose (ED50) comparable to established anticonvulsants like sodium valproate, indicating its promise for further development in treating seizure disorders .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation across various cancer cell lines. Recent studies have synthesized thiazole-pyridine hybrids that demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cell lines.
Data Table: Antitumor Efficacy of Thiazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid B | PC3 | 8.23 | |
| Thiazole-Pyridine Hybrid C | HepG2 | 7.45 |
These findings suggest that the incorporation of thiazole and pyridine rings can enhance the anticancer activity of the base compound, leading to the development of new therapeutic agents .
Antibacterial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating that these compounds can exhibit significant antibacterial effects against various pathogens. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity.
Case Study:
A recent investigation into thiazole-based compounds revealed that certain derivatives displayed antibacterial activity comparable to standard antibiotics such as norfloxacin. This highlights the potential for developing new antimicrobial agents from thiazole-containing structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on molecular features, synthesis, and biological implications.
Benzothiazole-Pyrimidine Hybrids
Thiazole-Acetamide Derivatives
Key Insights: The target compound’s pyrimidine-amino group may offer enhanced hydrogen-bonding capacity compared to halogenated or phenyl-substituted analogs, influencing solubility and target affinity .
Pyrimidine-Thiazole-Acetamide Analogs
Key Insights: The amino linkage in the target compound may improve water solubility relative to thioether or chlorofuran-containing derivatives, while the 4,6-dimethylpyrimidine group balances steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
